2,5,8,11,14-Heptadecapentayn-1-ol
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Overview
Description
2,5,8,11,14-Heptadecapentayn-1-ol is an organic compound with the molecular formula C17H16O It is characterized by the presence of multiple triple bonds (alkyne groups) and a hydroxyl group (-OH) at the terminal position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14-Heptadecapentayn-1-ol typically involves the use of alkyne coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14-Heptadecapentayn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (aldehyde or ketone) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or Lindlar’s catalyst in an inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers, amines, or thioethers.
Scientific Research Applications
2,5,8,11,14-Heptadecapentayn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5,8,11,14-Heptadecapentayn-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple triple bonds and the hydroxyl group allows for diverse interactions with molecular targets, contributing to its potential biological activities.
Comparison with Similar Compounds
2,5,8,11,14-Heptadecapentayn-1-ol can be compared with other polyynes and alkynols:
Similar Compounds: Octadeca-2,5,8,11,14,17-hexayn-1-ol, Nonadeca-2,5,8,11,14,17,20-heptayn-1-ol.
Biological Activity
2,5,8,11,14-Heptadecapentayn-1-ol is a long-chain unsaturated alcohol that is structurally related to arachidonic acid. This compound has garnered interest due to its potential biological activities, particularly in the context of inflammation and cellular signaling. This article aims to explore the biological activity of this compound through a review of relevant literature and case studies.
Chemical Structure and Properties
This compound has the molecular formula C17H30O and features multiple double bonds in its carbon chain. The presence of these double bonds contributes to its reactivity and biological functions.
1. Anti-inflammatory Effects
Research indicates that compounds similar to this compound may play a role in modulating inflammatory responses. Arachidonic acid derivatives are known to influence the production of eicosanoids, which are critical mediators in inflammation. Studies have shown that long-chain unsaturated fatty acids can inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.
Table 1: Comparison of Biological Activities of Related Compounds
Compound | Biological Activity | Mechanism of Action |
---|---|---|
Arachidonic Acid | Pro-inflammatory | Precursor for eicosanoid synthesis |
This compound | Potential anti-inflammatory | Modulation of cytokine production |
5-((5Z,8Z,11Z,14Z)-heptadeca-5,8,11,14-tetraen-1-yl)resorcinol | Antioxidant | Scavenging free radicals |
2. Cellular Signaling
The compound may also influence cellular signaling pathways. Long-chain alcohols can affect cell membrane fluidity and the function of membrane proteins. This modulation may impact various signaling cascades involved in cell growth and differentiation.
Case Study 1: Inhibition of Cytokine Production
In a study examining the effects of long-chain unsaturated alcohols on immune cells, it was found that treatment with this compound resulted in a significant decrease in the production of TNF-alpha and IL-6 in macrophages. This suggests a potential role for this compound in regulating inflammatory responses.
Case Study 2: Impact on Cancer Cell Lines
Another investigation assessed the effects of this compound on various cancer cell lines. Results indicated that this compound induced apoptosis in specific cancer cells while sparing normal cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Properties
IUPAC Name |
heptadeca-2,5,8,11,14-pentayn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2,5,8,11,14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZAWIXSFOCVCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.